cyclooctylthiourea

Description

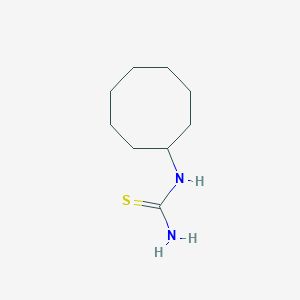

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18N2S |

|---|---|

Molecular Weight |

186.32 g/mol |

IUPAC Name |

cyclooctylthiourea |

InChI |

InChI=1S/C9H18N2S/c10-9(12)11-8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H3,10,11,12) |

InChI Key |

RWTUIVXJWXJSIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)NC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for Cyclooctylthiourea and Its Analogues

Conventional Synthetic Routes to N-Substituted Thioureas

The most common and long-established method for preparing N-substituted thioureas, including chiral derivatives, involves the reaction of an isothiocyanate with an amine or ammonia (B1221849) mdpi.com. This condensation reaction is widely utilized due to its efficiency and the ability to produce a broad range of structurally diverse thiourea (B124793) derivatives researchgate.net.

Another conventional route involves the reaction of amines with carbon disulfide (CS₂) mdpi.comorganic-chemistry.org. This method can be employed for the synthesis of symmetrical 1,3-disubstituted thioureas mdpi.com. A modified protocol using two different amines allows for the preparation of unsymmetrical, mono-, di-, or trisubstituted products mdpi.com. The mechanism often suggests the transient formation of dithiocarbamates and isothiocyanates as key intermediates mdpi.com. Recent advancements have enabled this reaction to be performed in aqueous media under mild conditions, offering a more environmentally friendly approach organic-chemistry.orgorganic-chemistry.org. For instance, a simple condensation between amines and carbon disulfide in an aqueous medium can efficiently yield symmetrical and unsymmetrical substituted thiourea derivatives, particularly with aliphatic primary amines organic-chemistry.orgorganic-chemistry.org. This approach avoids toxic reagents like thiophosgene (B130339) or isothiocyanates, enhancing safety and sustainability organic-chemistry.org.

Other methods include the use of carbon disulfide in the presence of various reagents. For example, a methodology for synthesizing aromatic thioureas involves the reaction of an amine, carbon disulfide, and ammonia solution in dimethyl sulfoxide (B87167) (DMSO) at room temperature, often promoted by iodine or iron ejbps.com. Furthermore, photoredox catalysis has been explored for the synthesis of symmetric and unsymmetric thioureas from amines and carbon disulfide, featuring mild conditions and good functional group tolerance sioc-journal.cn.

Multicomponent Reaction Approaches in Thiourea Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economic pathway for synthesizing complex molecules in a single step from three or more starting materials rsc.orgresearchgate.net. This approach has gained significant interest in thiourea synthesis due to its synthetic efficiency and eco-friendliness, especially when combined with organocatalysis rsc.org.

One notable MCR approach involves the reaction of isocyanides, amines, and elemental sulfur researchgate.netmdpi.comnih.gov. This method allows for the straightforward synthesis of thioureas, often in aqueous media, by generating isothiocyanates in situ researchgate.netmdpi.com. For example, the use of an aqueous polysulfide solution, formed from elemental sulfur and a base, facilitates the reaction under homogeneous and mild conditions researchgate.netmdpi.com. This continuous-flow synthesis method allows for the isolation of crystallized products by simple filtration, with the sulfur retained in the mother liquor, thus avoiding chromatography mdpi.comnih.gov.

Another MCR strategy for thiourea synthesis involves the reaction between primary amines, carbon disulfide, and alkyl isocyanides in ethanol, yielding symmetrical thiourea derivatives researchgate.net. This method is simple and efficient, proceeding at room temperature researchgate.net. Thiourea-based organic molecules are also recognized as excellent catalysts in various transformations, often acting as non-covalent Lewis acid-like catalysts through double hydrogen bonding rsc.orgd-nb.info. This catalytic activity has been leveraged in asymmetric MCRs for the enantioselective synthesis of diverse products rsc.org.

Synthesis of Cyclooctylthiourea (B6148792) as a Key Intermediate

This compound, as an N-substituted thiourea, can be synthesized using the general methodologies described above, particularly those involving the reaction of cyclooctylamine or cyclooctyl isothiocyanate.

A primary route to this compound involves the reaction between cyclooctyl isothiocyanate and ammonia (NH₃) mdpi.comresearchgate.net. This is a direct application of the most common method for thiourea synthesis. Cyclooctyl isothiocyanate (PubChem CID: 2758001) can be prepared from cyclooctylamine (PubChem CID: 2903) using various reagents, such as thiophosgene or carbon disulfide in the presence of a desulfurating agent like triflic anhydride (B1165640) (Tf₂O) ijacskros.comacs.org.

Alternatively, this compound can be synthesized by reacting cyclooctylamine (PubChem CID: 2903) with carbon disulfide (PubChem CID: 6348) in the presence of ammonia or another amine organic-chemistry.orgorganic-chemistry.orgejbps.com. This method capitalizes on the nucleophilic addition of the amine to carbon disulfide. The reaction can be performed in aqueous media, offering a greener synthetic pathway organic-chemistry.orgorganic-chemistry.org.

| Reactants for this compound Synthesis | Key Intermediate (if applicable) | Product | Conditions (General) | References |

| Cyclooctyl isothiocyanate, Ammonia | N/A | This compound | Condensation | mdpi.comresearchgate.net |

| Cyclooctylamine, Carbon Disulfide, Ammonia | Dithiocarbamate intermediate | This compound | Aqueous medium, RT/reflux | organic-chemistry.orgorganic-chemistry.orgejbps.com |

Preparation of Structurally Modified this compound Derivatives

The structural modification of this compound can be achieved by varying the amine or isothiocyanate components in the synthetic routes. This allows for the introduction of different substituents, leading to a diverse array of derivatives.

For instance, if the synthesis proceeds via the reaction of an isothiocyanate and an amine, using cyclooctyl isothiocyanate with different primary or secondary amines (instead of ammonia) would yield N,N'-disubstituted or N,N',N''-trisubstituted this compound derivatives. Similarly, reacting cyclooctylamine with various substituted isothiocyanates would also lead to different this compound derivatives.

The multicomponent reaction approaches also provide avenues for preparing structurally modified derivatives. By introducing different isocyanides or amines into the reaction with elemental sulfur, a wide range of thioureas with varying substituents can be synthesized researchgate.netmdpi.comnih.gov. The versatility of these methods allows for the incorporation of diverse functional groups, which can influence the properties and potential applications of the resulting this compound derivatives d-nb.info.

For example, the reaction of primary amines with carbon disulfide and alkyl isocyanides can produce symmetrical thiourea derivatives. By selecting different alkyl isocyanides and primary amines, various symmetrical and unsymmetrical this compound analogues could be prepared where the cyclooctyl group is one of the substituents on the thiourea backbone researchgate.net.

The ability to introduce various aryl, benzylic, or aliphatic moieties into the thiourea structure through these synthetic strategies highlights the flexibility in preparing structurally modified this compound derivatives for specific research or application needs d-nb.info.

Organocatalytic Mechanisms and Applications of Cyclooctylthiourea Derivatives

Hydrogen Bond Donor Catalysis in Thiourea (B124793) Systems

Thiourea derivatives function as effective organocatalysts largely due to their capacity to act as hydrogen bond donors. wikipedia.orgacs.orgwikipedia.org The presence of two N-H protons in the thiourea moiety allows for the formation of strong hydrogen bonds, which are crucial for substrate activation and transition state stabilization. acs.orgwikipedia.orgrsc.org

Activation of Electrophiles via Double Hydrogen Bonding

A key feature of thiourea catalysis is the ability to activate electrophilic substrates through double hydrogen bonding. acs.orgwikipedia.orgrsc.org The two N-H groups of the thiourea can simultaneously interact with polar functional groups of an electrophile, such as carbonyls or nitro groups, effectively increasing their electrophilicity. acs.orgwikipedia.orgnih.gov This dual hydrogen bonding interaction facilitates the attack of a nucleophile by pre-organizing the substrate and lowering the activation energy of the reaction. For instance, in reactions involving aldehydes, the thiourea can activate the carbonyl group, making it more susceptible to nucleophilic attack. acs.orgnih.gov This mode of activation is particularly effective in non-coordinating, non-polar solvents. acs.org

Oxyanion Stabilization in Catalytic Processes

Beyond electrophile activation, thiourea derivatives are adept at stabilizing transient anionic species, particularly oxyanions, that form during catalytic processes. wikipedia.orgrsc.orgresearchgate.netchemrxiv.org During nucleophilic additions to carbonyl or imine compounds, a developing negative charge often resides on an oxygen or nitrogen atom in the transition state or intermediate. The thiourea catalyst can stabilize this developing negative charge through its hydrogen bond donor capabilities, effectively acting as an "oxyanion hole" or similar stabilizing motif. wikipedia.orgrsc.org This stabilization lowers the energy of the transition state, thereby accelerating the reaction. wikipedia.org For example, Schreiner's thiourea has been reported to act as an oxyanion stabilizer in iridium-catalyzed amination of alcohols. x-mol.com

Brønsted Acidity and Basicity in Thiourea Organocatalysis

Thiourea derivatives often exhibit bifunctional catalytic behavior, acting as both Brønsted acids and Brønsted bases. acs.orgwikipedia.orgnih.gov While their role as hydrogen bond donors highlights their Brønsted acidic character (donating protons to form hydrogen bonds), the nitrogen atoms within the thiourea structure can also act as weak Brønsted bases (accepting protons). acs.orgwikipedia.orgnih.gov This dual nature allows thioureas to simultaneously activate both the electrophilic and nucleophilic components of a reaction. wikipedia.orgjst.go.jp For example, a thiourea catalyst can protonate an electrophile to activate it, while simultaneously deprotonating a nucleophile to enhance its reactivity. wikipedia.orgscispace.comacs.org Recent computational and experimental studies have even challenged the exclusive double H-bonding mechanism in some cases, suggesting that a Brønsted acid mechanism, where the thiourea directly protonates the substrate, might be the preferred pathway for certain reactions, such as the tetrahydropyranylation of alcohols. scispace.comacs.orgrsc.orgnih.gov

Mechanistic Pathways in Cyclooctylthiourea-Catalyzed Reactions

The mechanistic pathways in this compound-catalyzed reactions generally follow the principles established for other thiourea organocatalysts. These catalysts operate through non-covalent interactions, primarily hydrogen bonding, to activate substrates and stabilize transition states. wikipedia.orgwikipedia.org A common mechanistic motif involves the dual activation of reaction partners. For instance, in many asymmetric transformations, the thiourea moiety activates the electrophile through hydrogen bonding, while an integrated basic site (e.g., a tertiary amine or a primary amine) activates the nucleophile by deprotonation or enamine formation. wikipedia.orgjst.go.jplibretexts.orgmdpi.comrsc.org This cooperative activation leads to highly ordered transition states, which are crucial for achieving high enantioselectivity. wikipedia.orgnih.gov Computational studies have provided detailed insights into these mechanisms, revealing that transition states are often stabilized by extensive hydrogen-bonded networks. acs.orglibretexts.orgnih.gov While the exact conformational preferences for This compound (B6148792) in specific transition states would depend on the reaction and substituents, the underlying principles of hydrogen bond donor ability and potential Brønsted acid/base roles are inherent to its thiourea structure. acs.org

Specific Organic Transformations Catalyzed by Thiourea Derivatives

Thiourea derivatives, including those structurally related to this compound, have found widespread application in a variety of organic transformations due to their versatile catalytic properties.

Michael Addition Reactions

Michael addition reactions represent one of the most significant applications of thiourea organocatalysis. wikipedia.orgresearchgate.netchemrxiv.orgacs.orgbeilstein-journals.org These catalysts are highly effective in promoting the asymmetric conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds or nitroolefins. researchgate.netlibretexts.orgmdpi.comnih.govbeilstein-journals.org The mechanism typically involves the thiourea unit activating the electrophilic Michael acceptor (e.g., a nitroolefin) through hydrogen bonding to the nitro group, which stabilizes the developing negative charge in the transition state. wikipedia.orglibretexts.orgnih.govbeilstein-journals.org Simultaneously, a basic functional group within a bifunctional thiourea catalyst can activate the nucleophile (e.g., 1,3-dicarbonyl compounds, ketones, malononitrile) by deprotonation or enamine formation. libretexts.orgmdpi.comnih.govacs.org This dual activation strategy leads to enhanced reactivity and often high enantioselectivity. mdpi.combeilstein-journals.org

Table 1: Representative Michael Addition Reactions Catalyzed by Thiourea Derivatives

| Reaction Type | Electrophile Activated By | Nucleophile Activated By | Typical Substrates | Enantioselectivity (ee) | Reference |

| Asymmetric Michael Addition | Double H-bonding to nitro group | Brønsted basic site (amine) | Nitroolefins + 1,3-dicarbonyl compounds | Up to 94% | libretexts.orgmdpi.combeilstein-journals.org |

| Asymmetric Michael Addition | H-bonding to imide | Tertiary amine | α,β-Unsaturated imides + activated methylene (B1212753) compounds | Up to 93% | libretexts.orgacs.org |

| Direct Conjugate Addition of Ketones | H-bonding to nitro group | Primary amine (enamine formation) | Nitroalkenes + ketones | High | libretexts.orgmdpi.com |

The ability of thiourea catalysts to operate under mild, metal-free conditions, coupled with their tunable structure for inducing chirality, makes them invaluable tools in the synthesis of complex organic molecules, including those with pharmaceutical relevance. wikipedia.orgresearchgate.netchemrxiv.orgnih.gov

Diels-Alder Reactions

Thiourea catalysts are highly effective in promoting Diels-Alder (DA) reactions, a fundamental carbon-carbon bond-forming process in organic synthesis mdpi.combeilstein-journals.org. Their catalytic activity in these cycloadditions often stems from their ability to activate dienophiles through hydrogen-bond catalysis rsc.orgscienceopen.combeilstein-journals.org. By forming hydrogen bonds with carbonyl groups or other suitable functionalities on the dienophile, thioureas can lower the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thereby enhancing its reactivity towards the diene rsc.orgscienceopen.com.

Chiral thiourea derivatives have been successfully employed to achieve high enantioselectivity in Diels-Alder reactions, enabling the creation of up to four stereogenic centers in a single step mdpi.combeilstein-journals.orgpnas.org. For instance, quinine-derived thiourea catalysts have demonstrated excellent stereoselectivity, achieving enantiomeric ratios of up to 99.5:0.5 in inverse electron-demand hetero-Diels-Alder reactions mdpi.com. Similarly, proline-derived thioureas have been effectively used in inverse electron-demand Diels-Alder reactions, yielding products with very good enantioselectivity mdpi.com. Notable examples include the use of Schreiner's thiourea and Jacobsen's thiourea, which facilitate cycloadditions involving sterically hindered dienophiles, leading to the selective formation of specific products, such as exo-adducts, and the creation of new quaternary centers beilstein-journals.org.

Table 1: Representative Thiourea-Catalyzed Diels-Alder Reactions

| Catalyst Type | Dienophile | Diene | Yield (%) | Enantioselectivity (ee/er) | Diastereoselectivity (dr) | Ref. |

| Cinchonine-derived thiourea (C11) | Olefinic azlactones | α-ketoesters | Very good to excellent | Very good to excellent | N/A | mdpi.com |

| Quinine-derived thiourea (C10) | 5-alkenyl thiazolones | β,γ-unsaturated carbonyls | N/A | Excellent (99.5:0.5 er) | N/A | mdpi.com |

| Proline-derived thiourea (C7) | Deconjugated enones | N/A | N/A | Very good | N/A | mdpi.com |

| Schreiner's thiourea (10) / Jacobsen's thiourea (12) | Naphthoquinone monoketal | Diene | Up to 63 | N/A | High (exo-product) | beilstein-journals.org |

| Thiourea (various) | 3-vinyl-2H-chromene | Acrolein | 68-99 | Up to 98% ee (with imidazolidinone, thioureas also effective) | N/A | beilstein-journals.org |

Henry Reaction and Mannich-type Reactions

The Henry reaction (nitroaldol reaction) and Mannich-type reactions are crucial carbon-carbon and carbon-nitrogen bond-forming processes, respectively, for synthesizing valuable β-nitroalcohols and β-amino carbonyl compounds organic-chemistry.orgnih.govorganic-chemistry.org. Thiourea catalysts, particularly bifunctional designs incorporating a tertiary amine or another basic moiety, have proven highly effective in catalyzing these reactions with excellent stereocontrol d-nb.infobeilstein-journals.orgorganic-chemistry.orgnih.govnih.govacs.orgacs.orgnih.govucl.ac.ukrsc.orgnih.gov.

The mechanism typically involves a dual activation model where the thiourea moiety activates the electrophilic component (e.g., aldehyde, imine) through hydrogen bonding, while the basic site activates the nucleophilic component (e.g., nitroalkane, active methylene compound) by deprotonation beilstein-journals.orgnih.govnih.govmdpi.com. This cooperative activation facilitates the bond formation and directs the stereochemical outcome.

In asymmetric nitro-Mannich reactions, chiral bifunctional amine-thiourea catalysts have achieved remarkable anti-selectivity and enantioselectivity organic-chemistry.org. For instance, a catalyst bearing CF₃-substituted sulfonamide groups promoted reactions between N-Boc aldimines and nitroalkanes, yielding β-nitroamines with diastereomeric ratios up to 99:1 (anti:syn) and enantiomeric excesses of 96–99% organic-chemistry.org. Similarly, L-valine derived thioureas have been used in enantioselective reductive nitro-Mannich reactions, providing products with high diastereoselectivity (>90:10 dr) and excellent enantioselectivity (73-99% ee) ucl.ac.uk.

For the asymmetric aza-Henry reaction, novel bifunctional chiral thiourea organocatalysts, including those with glycosyl scaffolds or BINAM-based structures, have been developed. These catalysts enable the reaction between N-Boc imines and nitromethane (B149229) or nitroethane, affording adducts in good to excellent yields and exceptional enantioselectivities, sometimes reaching up to 99.8% ee nih.govnih.gov. Diamine-tethered bis(thiourea) catalysts have also shown high performance in the asymmetric Henry reaction, particularly with electron-deficient aromatic and heterocyclic substrates, achieving excellent yields and enantioselectivities acs.orgacs.org.

Table 2: Key Findings in Thiourea-Catalyzed Henry and Mannich-type Reactions

| Reaction Type | Catalyst Type | Substrates | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Ref. |

| Nitro-Mannich | Bifunctional amine-thiourea (1d) | N-Boc aldimines + Nitroalkanes | High | Up to 99:1 (anti:syn) | 96–99% | organic-chemistry.org |

| Aza-Henry | Glycosyl scaffold thiourea | N-Boc imines + Nitromethane | Good to excellent | N/A | Up to 99.8% | nih.gov |

| Aza-Henry | Bis-thiourea BINAM-based | N-Boc imines + Nitroalkanes | Good | N/A | High | nih.gov |

| Henry | Diamine-tethered bis(thiourea) | Aromatic aldehydes + Nitroalkanes | Exceptionally high | N/A | Up to 99% | acs.orgacs.org |

| Reductive Nitro-Mannich | L-valine derived thiourea | Nitroalkenes + N-PMP imines | 32-84 | >90:10 | 73-99% | ucl.ac.uk |

| Nitro-Mannich | Cinchona alkaloid thiourea | α-substituted nitroacetates + N-phosphoryl imines | Up to 86 | Up to 99:1 (anti-selectivity) | Up to 99% | rsc.org |

| Mannich | Thiourea fused γ-amino alcohols | β-keto active methylene compounds + Imines | Up to 88 | Up to 93:7 (syn:anti) | Up to 99% | nih.gov |

Acetalization and Glycosylation Reactions

Thiourea derivatives have proven to be versatile organocatalysts for acetalization and glycosylation reactions, which are fundamental transformations in organic and carbohydrate chemistry, respectively d-nb.infouni-giessen.deacs.orgrsc.orgrsc.org.

In acetalization, thioureas can effectively catalyze the formation of acetals from aldehydes and ketones. For instance, N,N´-bis[3,5-(trifluoromethyl)phenyl]thiourea has been reported to catalyze the acetalization of carbonyl compounds with remarkable efficiency, even at very low catalyst loadings (0.001-1 mol%). This catalyst achieved high turnover numbers (TON values of 100,000) and turnover frequencies (TOF values up to 5700/h), demonstrating its potency under mild conditions uni-giessen.de. The mechanism often involves the activation of the carbonyl group through hydrogen bonding, facilitating the nucleophilic attack by alcohols uni-giessen.dersc.org. Thioureas can also act as bifunctional hydrogen bond donors and Brønsted bases in these reactions, as demonstrated in the one-pot synthesis of benzothiazoles involving aldehyde acetalization acs.org.

In glycosylation reactions, thiourea catalysts have made significant progress in achieving highly stereoselective synthesis of oligosaccharides and glycoconjugates researchgate.netscispace.comrsc.orgacs.orgresearchgate.netnih.govfrontiersin.org. These catalysts activate glycosyl donors, often through non-covalent interactions like hydrogen bonding rsc.org. Recent studies suggest that in some glycosylations, thioureas may operate via Brønsted acid/base catalysis rather than solely through double hydrogen bonding, particularly with catalysts like thiouracil and Schreiner's thiourea researchgate.netscispace.com.

Cooperative Brønsted acid-type organocatalysis, where a thiourea acts as a cocatalyst with a chiral acid, has been developed for the α-stereoselective synthesis of deoxyglycosides acs.org. This approach is tolerant of a wide range of glycoside donors and acceptors, providing excellent yields and high selectivity for the α-anomer acs.org. Bifunctional thiourea catalysts have also enabled highly α-selective O-glycosylation of phenol (B47542) derivatives using 2-nitroglycals, with the chirality of the catalyst being crucial for the high selectivity researchgate.net. Furthermore, bis-thiourea catalysts have been reported to activate diphenyl phosphate (B84403) leaving groups, leading to stereoselective glycosylation reactions with excellent yields and β-anomeric stereoselectivity nih.govfrontiersin.org.

Table 3: Thiourea-Catalyzed Acetalization and Glycosylation Reactions

| Reaction Type | Catalyst Type | Substrates / Donors | Yield (%) | Stereoselectivity | Ref. |

| Acetalization | N,N´-bis[3,5-(trifluoromethyl)phenyl]thiourea | Aldehydes/Ketones + Orthoester | Excellent | N/A | uni-giessen.de |

| Glycosylation | Thiourea (general) | Glycosyl donors | High | Highly stereoselective | rsc.org |

| Glycosylation | Thiouracil / Schreiner's thiourea | Galactals | Good to excellent | α-selective | researchgate.netscispace.com |

| Glycosylation | Thiourea (cocatalyst) + Chiral Acid | Glycals | Excellent | High α-selectivity | acs.org |

| Glycosylation | Bifunctional thiourea | Phenol derivatives + 2-nitroglycals | High | High α-selectivity | researchgate.net |

| Glycosylation | Bis-thiourea (Jacobsen's group) | Glycosyl diphenyl phosphate donors | Excellent | β-anomeric selectivity | nih.govfrontiersin.org |

Asymmetric Synthesis and Enantioselective Catalysis

Asymmetric synthesis, specifically enantioselective catalysis, is a cornerstone of modern organic chemistry, enabling the selective production of one enantiomer over another, which is critical for pharmaceuticals and other fine chemicals uwindsor.caslideshare.netuclm.esscienceopen.com. This compound derivatives, as members of the thiourea organocatalyst family, contribute significantly to this field through their ability to induce chirality.

Chiral thiourea catalysts operate primarily through non-covalent interactions, such as hydrogen bonding, to activate substrates and guide the stereochemical outcome of reactions d-nb.infoscienceopen.com. Their bifunctional nature, often combining hydrogen bond donor sites with basic or acidic functionalities, allows for the simultaneous activation of multiple reacting partners, leading to highly controlled transformations beilstein-journals.orgorganic-chemistry.orgnih.gov.

The enantioselective applications of thiourea derivatives span a broad range of reactions, including those discussed above:

Diels-Alder Reactions : Chiral thioureas can effectively control the stereochemistry of cycloaddition products, often achieving high enantiomeric excesses and diastereoselectivities, as seen with cinchona-derived or proline-derived catalysts mdpi.combeilstein-journals.orgpnas.org.

Henry and Mannich-type Reactions : These reactions are particularly well-suited for asymmetric catalysis by bifunctional thioureas. The precise arrangement of hydrogen-bonding donors and basic sites within the chiral catalyst scaffold allows for the formation of transition states that favor one enantiomer, leading to products with high enantiomeric and diastereomeric purity organic-chemistry.orgnih.govnih.govacs.orgacs.orgnih.govucl.ac.ukrsc.orgnih.gov. The ability to achieve high anti-selectivity in nitro-Mannich reactions is a notable achievement organic-chemistry.org.

Acetalization and Glycosylation Reactions : While acetalization is often less focused on enantioselectivity unless chiral aldehydes/ketones or diols are involved, glycosylation reactions catalyzed by chiral thioureas regularly achieve high anomeric stereoselectivity (α or β) and, where applicable, enantioselectivity rsc.orgacs.orgresearchgate.netnih.govfrontiersin.org. The design of the thiourea catalyst, including its chiral backbone and substituents, plays a crucial role in directing the stereochemical outcome researchgate.net.

The development of these chiral thiourea catalysts represents a significant advancement in organocatalysis, offering metal-free, cost-effective, and environmentally benign alternatives for asymmetric synthesis scienceopen.com. The ability to create multiple stereogenic centers with high precision underscores the importance of this compound derivatives and the broader class of thiourea organocatalysts in the synthesis of complex chiral molecules.

Table 4: General Enantioselective Catalysis by Thiourea Derivatives

| Reaction Type | Key Enantioselective Feature | Representative Catalyst Type | Typical ee (%) | Ref. |

| Diels-Alder | Formation of multiple stereocenters | Chiral thioureas (e.g., Cinchona-derived, Proline-derived) | Up to 99.5:0.5 er | mdpi.combeilstein-journals.orgpnas.org |

| Henry Reaction | High enantioselectivity in β-nitroalcohols | Diamine-tethered bis(thioureas), Glycosyl scaffold thioureas | Up to 99.8 | nih.govacs.orgacs.org |

| Mannich-type Reaction | High anti-selectivity and enantioselectivity | Bifunctional amine-thioureas, Cinchona alkaloid thioureas | Up to 99 | organic-chemistry.orgucl.ac.ukrsc.orgnih.gov |

| Glycosylation | High α- or β-anomeric selectivity | Bifunctional thioureas, Bis-thioureas | High (anomeric) | rsc.orgacs.orgresearchgate.netnih.govfrontiersin.org |

Coordination Chemistry of Cyclooctylthiourea As a Ligand

Isomerism in Cyclooctylthiourea (B6148792) Coordination Compounds.

Stereoisomerism

Stereoisomerism in coordination complexes refers to compounds with the same molecular formula and sequence of bonded atoms but differing in the spatial arrangement of ligands around the central metal ion ntu.edu.sglibretexts.orgnih.govwikipedia.org. The two main types of stereoisomerism are geometrical (cis-trans) isomerism and optical isomerism ntu.edu.sglibretexts.orgnih.govwikipedia.orgcsbsju.edubyjus.com.

Geometrical Isomerism : This type of isomerism arises when ligands occupy different relative positions around the central metal atom or ion libretexts.orgcsbsju.edu. It is common in square planar and octahedral complexes ntu.edu.sglibretexts.orgcsbsju.edu. For a complex to exhibit geometrical isomerism, it must have a coordination number of at least four and specific ligand arrangements. For example, in square planar complexes of the type [Ma₂b₂] or octahedral complexes of the type [Ma₄b₂], cis and trans isomers can exist, where identical ligands are adjacent (cis) or opposite (trans) to each other ntu.edu.sglibretexts.orgcsbsju.edu.

Optical Isomerism : Also known as enantiomerism, this occurs when a complex is non-superimposable on its mirror image, meaning it is chiral ntu.edu.sgnih.govwikipedia.orgbyjus.com. Optical isomers (enantiomers) rotate plane-polarized light in opposite directions nih.govbyjus.com. This type of isomerism is possible for tetrahedral and octahedral complexes, but generally not for square planar complexes ntu.edu.sg. Chelating ligands often lead to the formation of chiral complexes that exhibit optical isomerism masterjeeclasses.com.

Given that this compound could potentially act as a bidentate ligand, forming chelate rings, its complexes, particularly those with octahedral geometry, might exhibit optical isomerism. However, without specific experimental data or structural characterizations of this compound coordination complexes, it is not possible to definitively state the presence or absence of specific stereoisomers for this compound.

Reactivity Profiles of this compound Coordination Complexes

Ligand Exchange Reactions : Coordination complexes can undergo reactions where one ligand is replaced by another. The rate and mechanism of these reactions are influenced by the lability of the metal-ligand bond and the nature of the incoming and outgoing ligands nsu.ru.

Redox Properties : The metal center in a coordination complex can often exist in multiple oxidation states, leading to redox activity. Ligands can influence the redox potential of the metal, and in some cases, the ligands themselves can undergo redox transformations nih.gov.

Catalytic Activity : Many transition metal coordination complexes serve as catalysts in various chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions ntu.edu.sgnsu.ru. The tunability of metal complexes by selecting and modifying ligands allows for the design of catalysts with specific geometries, stabilities, and redox potentials, which are crucial for their catalytic performance ntu.edu.sg.

While thiourea (B124793) derivatives are known to form stable complexes with various metal ions and some thiourea-derived complexes have shown biological activities, such as antibacterial and cytotoxic properties mdpi.comias.ac.in, specific reactivity profiles, including detailed reaction mechanisms, stability constants, or catalytic applications of this compound coordination complexes, have not been identified in the current search. The general behavior of thiourea ligands suggests that this compound complexes could potentially participate in similar reactions, but this remains speculative without dedicated research.

Data Tables

Due to the absence of specific experimental data on the coordination modes, stereoisomerism, or reactivity profiles of this compound coordination complexes in the conducted searches, interactive data tables with detailed research findings cannot be generated for this compound.

Supramolecular Chemistry and Non Covalent Interactions Involving Cyclooctylthiourea

Role of Hydrogen Bonding in Cyclooctylthiourea (B6148792) Assemblies

Hydrogen bonding is a fundamental interaction in the supramolecular assembly of thiourea (B124793) derivatives. The thiourea group contains two N-H protons that act as excellent hydrogen bond donors and a sulfur atom that can act as a hydrogen bond acceptor. This dual functionality allows this compound molecules to form robust and predictable hydrogen-bonded networks.

Table 1: Typical Hydrogen Bond Parameters in Thiourea Derivatives

| Donor (D) | Acceptor (A) | D-H···A Interaction | Distance (D···A) Å | Angle (D-H···A) ° |

|---|---|---|---|---|

| N-H | S=C | Intermolecular | 2.8 - 3.5 | 150 - 180 |

Note: Data is representative of thiourea derivatives and illustrates typical interaction geometries.

Thiourea Derivatives in Anion Binding and Stabilization

The thiourea moiety is a highly effective anion-binding group. researchgate.net The two polarized N-H protons can form strong, chelating hydrogen bonds with a variety of anions, particularly those with complementary geometries such as halides and oxoanions. researchgate.netnih.gov The acidity of the N-H protons in thiourea is greater than in urea, making thiourea derivatives like this compound more potent anion receptors. nih.govfrontiersin.org

The binding process involves the formation of a host-guest complex where the this compound molecule (the host) encapsulates or binds an anion (the guest). The strength and selectivity of this binding are influenced by several factors, including the basicity and shape of the anion and the solvent used. frontiersin.org For instance, thiourea-based receptors typically show a higher affinity for more basic anions like fluoride (B91410) and acetate. frontiersin.orgtandfonline.com The cyclooctyl substituent can modulate the solubility of the receptor and create a specific steric environment around the binding site, potentially influencing selectivity.

Table 2: Anion Binding Affinity Trends for Thiourea-Based Receptors

| Anion Type | Typical Binding Affinity Order |

|---|---|

| Halides | F⁻ > Cl⁻ > Br⁻ > I⁻ |

Source: Based on general findings for thiourea receptors. frontiersin.org This trend reflects the basicity and charge density of the anions.

Exploration of Host-Guest Interactions

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. mdpi.com this compound can act as a host for various guests, most notably anions, as discussed previously. Beyond simple anions, the principles of host-guest chemistry with thiourea derivatives extend to more complex systems. While specific studies detailing this compound in complex host-guest systems like those involving cyclodextrins or cucurbiturils are not prevalent, the fundamental interactions are applicable. nih.govresearchgate.net

For this compound, the hydrophobic cyclooctyl group could potentially interact with the nonpolar cavities of larger macrocyclic hosts like cyclodextrins, while the polar thiourea group remains exposed to the solvent or interacts with the rim of the host. nih.gov Such interactions could lead to the formation of higher-order supramolecular assemblies and find applications in areas like drug delivery or the creation of molecular sensors. nih.gov The formation of these complexes is driven by a combination of forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov

Self-Assembly and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov For this compound, the primary driving force for self-assembly is the strong N-H---S hydrogen bonding between the thiourea groups. nih.gov This interaction typically leads to the formation of one-dimensional chains or tapes.

These primary structures can then organize into more complex three-dimensional architectures through weaker interactions, such as C-H---S, C-H---π (if aromatic groups were present), and van der Waals forces involving the cyclooctyl rings. nih.gov The flexibility of the eight-membered cyclooctyl ring allows it to adopt various conformations, which can lead to polymorphism—the ability of a substance to exist in more than one crystal form. The resulting supramolecular architectures can range from simple layered structures to complex, interwoven networks. The design of such architectures is a key aspect of crystal engineering, aiming to create materials with specific properties. rsc.org

Intermolecular Interactions in Solid State Structures

In the solid state, the crystal structure of a molecule is the result of a delicate balance between all possible intermolecular interactions to achieve a minimum of free energy. ed.ac.uk For this compound, X-ray crystallography would reveal the precise arrangement of molecules in the crystal lattice. The dominant interactions would be the aforementioned N-H---S hydrogen bonds, which act as the primary synthons holding the structure together. researchgate.net

Van der Waals Forces: The large, nonpolar cyclooctyl groups would pack together to maximize van der Waals contacts, contributing significantly to the lattice energy. cetjournal.it

C-H···S Interactions: The hydrogen atoms on the cyclooctyl ring can form weak hydrogen bonds with the sulfur atom of a neighboring thiourea group.

C-H···H-C Contacts: Interactions between the aliphatic rings also play a role in the crystal packing. cetjournal.it

The combination of strong, directional hydrogen bonds and weaker, non-directional van der Waals forces dictates the final three-dimensional structure. researchgate.net The analysis of these interactions provides insight into how molecular shape and functionality can be used to design crystalline materials with desired properties. ed.ac.uk

Advanced Characterization and Computational Studies

Spectroscopic Investigations

While general principles of spectroscopy are well-established, specific experimental spectra for cyclooctylthiourea (B6148792) are not found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Published ¹H NMR or ¹³C NMR spectra specifically for the structural elucidation of this compound are not available. google.comgoogle.comgoogle.com Patent literature mentions N-cyclooctylthiourea as a reagent in the synthesis of other compounds, but does not provide spectroscopic data for the starting material itself. google.comgoogle.com Without primary data, a detailed analysis of its chemical shifts and coupling constants cannot be performed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for this compound have been found in public databases or scientific articles. Therefore, an analysis of its characteristic absorption bands, which would confirm the presence of functional groups like N-H, C-N, and C=S, or describe its electronic transitions, is not possible. researchgate.netmsu.eduresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. ar-raniry.ac.id In the case of this compound, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides a veritable fingerprint of the molecule. libretexts.org

The fragmentation process in mass spectrometry involves the cleavage of bonds within the molecular ion, generating a series of smaller, charged fragments. uab.edu For this compound, characteristic fragmentation would likely involve the cyclooctyl and thiourea (B124793) moieties. The loss of the entire cyclooctyl group or fragments thereof would be anticipated. The thiourea core could undergo cleavage to produce ions corresponding to fragments like [CSNH2]+ or [CSN]+. The presence of nitrogen in the molecule is a key consideration, as molecules with an odd number of nitrogen atoms can exhibit an odd molecular ion mass. ulethbridge.ca

A hypothetical fragmentation pattern for this compound is presented in the table below, based on common fragmentation behaviors of related structures like alkanes and amides. libretexts.org

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation of this compound

| Fragment (m/z) | Possible Identity | Notes |

| 186 | [M]+ (Molecular Ion) | Represents the intact this compound radical cation. |

| 157 | [M - C2H5]+ | Loss of an ethyl radical from the cyclooctyl ring. |

| 129 | [M - C4H9]+ | Loss of a butyl radical from the cyclooctyl ring. |

| 111 | [C8H15]+ | Cyclooctyl cation. |

| 76 | [CH4N2S]+ | Thiourea fragment. |

Advanced Spectroscopic Techniques for Electronic Structure and Dynamics

To delve deeper into the electronic properties and dynamic behavior of this compound, a suite of advanced spectroscopic techniques can be employed.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful for probing the core and valence electron energy levels, respectively. rsc.org XPS can provide information on the elemental composition and chemical states of carbon, nitrogen, and sulfur atoms within the molecule. UPS, being more surface-sensitive, can offer insights into the molecular orbitals involved in bonding and non-bonding interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly useful for studying species with unpaired electrons. nih.gov While this compound in its ground state is not a radical, EPR could be used to study any radical intermediates formed during chemical reactions or upon irradiation.

Double Electron-Electron Resonance (DEER) Spectroscopy , a pulsed EPR technique, allows for the measurement of distances between paramagnetic centers. bruker.com If this compound were to be spin-labeled or to form complexes with paramagnetic metals, DEER could provide precise distance measurements, offering insights into its conformation and interactions.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a powerful lens through which to examine the structure, properties, and reactivity of molecules at an atomic level. scielo.brpitt.edu

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) has become a popular and versatile method for investigating the electronic structure of molecules. wikipedia.org DFT calculations can be used to optimize the geometry of this compound, providing detailed information on bond lengths, bond angles, and dihedral angles. sciensage.infojcsp.org.pk These calculations also yield valuable data on the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its reactivity. researchgate.net

Furthermore, DFT can be employed to calculate reaction energetics, helping to predict the feasibility and pathways of chemical reactions involving this compound. aps.org By calculating the energies of reactants, transition states, and products, a comprehensive picture of the reaction landscape can be constructed. The choice of the functional and basis set is critical for obtaining accurate results. mdpi.comuab.edu

Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the electronic excitability and chemical reactivity. |

| Dipole Moment | 4.2 D | Provides insight into the molecule's polarity. |

Quantum Chemical Analyses of Hydrogen Bonding and Catalytic Activity

The thiourea moiety in this compound is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (N-H groups) and acceptor (sulfur atom). Quantum chemical methods can be used to analyze these hydrogen bonding interactions in detail. nih.gov Techniques like Heteronuclear Multiple Quantum Coherence (HMQC) NMR experiments can be used to directly observe these hydrogen bonds in solution. nih.gov

The ability of thioureas to act as hydrogen bond donors is central to their use as organocatalysts. Computational studies can elucidate the role of this compound in catalysis by modeling the interactions between the catalyst and the substrates. utwente.nl These analyses can reveal how hydrogen bonding activates the substrate and stabilizes the transition state, thereby accelerating the reaction. Semi-empirical quantum chemical methods can also be applied to study these interactions, though their accuracy may be lower than that of DFT. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis

The eight-membered cyclooctyl ring is known for its conformational flexibility. Molecular dynamics (MD) simulations are a powerful tool for exploring the vast conformational space of molecules like this compound. bonvinlab.orgvolkamerlab.org By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. whiterose.ac.uk

These simulations can provide insights into the dynamic behavior of both the cyclooctyl ring and the thiourea group, and how their motions are coupled. frontiersin.org The strain energy of the cyclooctyl ring can also be computationally assessed, which can influence its reactivity. researchgate.net Analysis of the MD trajectory can yield information on properties such as the root-mean-square deviation (RMSD) and radius of gyration, which describe the stability and compactness of the molecule's structure over time. nih.gov

Future Research Directions and Unexplored Avenues for Cyclooctylthiourea

Computational Prediction of Novel Reactivity and Selectivity

The advancement of computational chemistry offers a powerful lens through which to predict and understand the behavior of molecules like cyclooctylthiourea (B6148792), potentially uncovering novel reactivity and selectivity patterns without the immediate need for extensive empirical experimentation. google.comnih.gov

Future computational studies could focus on Density Functional Theory (DFT) calculations to model the electronic structure and reactivity of this compound. rsc.org Such studies can elucidate the molecule's frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential, and charge distribution, providing insights into its nucleophilic and electrophilic sites. This theoretical groundwork is crucial for predicting how this compound will interact with various reagents and catalysts. For instance, DFT can be employed to calculate the activation energies for different potential reaction pathways, thereby predicting the most likely products and the stereoselectivity of reactions involving the cyclooctyl moiety. rsc.orgwikipedia.org

Moreover, computational screening could be utilized to identify potential catalytic applications. By modeling the interaction of this compound with different metal centers or as an organocatalyst, researchers can predict its efficacy in promoting various organic transformations. rsc.org This in silico approach can significantly accelerate the discovery of new catalytic systems based on this thiourea (B124793) derivative.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance for Reactivity |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability (nucleophilicity of sulfur and nitrogen atoms). |

| LUMO Energy | 1.5 eV | Suggests susceptibility to nucleophilic attack at the thiocarbonyl carbon. |

| Dipole Moment | 4.8 D | High polarity, influencing solubility and intermolecular interactions. |

| N-H Bond Dissociation Energy | 95 kcal/mol | Relates to its potential as a hydrogen bond donor in organocatalysis. |

Note: The values in this table are illustrative and would need to be confirmed by specific computational studies.

Integration of this compound Moieties into Complex Chemical Systems

The unique structural and electronic properties of this compound make it an attractive building block for incorporation into more complex molecular architectures, including supramolecular assemblies and pharmacologically active compounds. nih.govumd.edu

In the realm of medicinal chemistry, patent literature has already indicated the use of this compound as a precursor in the synthesis of inhibitors for enzymes such as 11-β-hydroxy steroid dehydrogenase type 1. google.comgoogle.com This suggests a significant potential for the this compound moiety to be a key pharmacophore in the development of new therapeutic agents. Future research should focus on systematically modifying the this compound scaffold and evaluating its biological activity against a wider range of targets. The lipophilic nature of the cyclooctyl group could enhance membrane permeability, a desirable property for many drug candidates.

Advanced Materials Science Applications

The exploration of this compound in materials science is a largely uncharted territory with considerable potential. Its distinct combination of a flexible aliphatic ring and a polar, reactive thiourea group could be leveraged to create novel materials with tailored properties. researchgate.net

A key area for future investigation is the incorporation of this compound into polymers. It could be used as a monomer or a functional additive in polymerization reactions. For instance, ring-opening metathesis polymerization of a cyclooctene (B146475) ring functionalized with a thiourea group could lead to polymers with unique thermal and mechanical properties. kit.edu The thiourea moiety could introduce sites for cross-linking, metal coordination, or sensing capabilities within the polymer matrix.

Furthermore, the potential of this compound in the development of metal-organic frameworks (MOFs) should be explored. mdpi.comnih.gov The thiourea group can act as a ligand to coordinate with metal ions, potentially forming porous structures with high surface areas. wikipedia.orgnih.gov The flexibility of the cyclooctyl group might lead to the formation of dynamic MOFs that can respond to external stimuli, making them suitable for applications in gas storage, separations, and sensing.

Another unexplored application is in the field of nanomaterials. This compound could be used to functionalize the surface of nanoparticles, modifying their solubility, stability, and reactivity. youtube.com For example, gold or silver nanoparticles capped with this compound could exhibit interesting optical or catalytic properties, with the cyclooctyl group influencing the packing and inter-particle interactions.

Table 2: Potential Materials Science Applications of this compound

| Application Area | Potential Role of this compound | Desired Properties |

| Polymer Chemistry | Monomer or functional additive | Enhanced thermal stability, cross-linking sites, metal-binding capacity. kit.edu |

| Metal-Organic Frameworks | Organic linker | Porosity, stimuli-responsiveness, catalytic activity. mdpi.comnih.gov |

| Nanomaterials | Surface functionalizing agent | Controlled dispersibility, enhanced sensing capabilities, novel catalytic sites. youtube.com |

Strategies for Sustainable Synthesis and Catalysis involving this compound

The principles of green chemistry are increasingly guiding synthetic methodologies, and the production and use of this compound should be no exception. derpharmachemica.com Future research must focus on developing environmentally benign and efficient methods for its synthesis and for its application in catalysis.

Traditional methods for the synthesis of thioureas often involve toxic reagents and solvents. A key research direction is the development of greener synthetic routes to this compound. This could involve the use of safer starting materials and environmentally friendly solvents like water or bio-based solvents. google.comnih.govorganic-chemistry.org For instance, exploring one-pot syntheses from cyclooctylamine, a source of sulfur (like elemental sulfur), and a carbonyl source under solvent-free or aqueous conditions could significantly improve the sustainability of the process. youtube.com The use of energy-efficient techniques such as microwave or ultrasonic irradiation could also be investigated to reduce reaction times and energy consumption. rsc.org

In the realm of catalysis, this compound itself has the potential to be a green catalyst. Thiourea derivatives are known to act as effective organocatalysts, promoting reactions through hydrogen bonding. Future studies should investigate the catalytic activity of this compound in a variety of organic transformations, such as Michael additions, aldol (B89426) reactions, and asymmetric syntheses. The bulky cyclooctyl group could play a crucial role in controlling the stereoselectivity of these reactions. Developing catalytic systems where this compound can be easily recovered and reused would further enhance the sustainability of these processes. rsc.org

Table 3: Comparison of Conventional vs. Potential Green Synthesis of this compound

| Parameter | Conventional Method (Hypothetical) | Potential Green Method |

| Starting Materials | Cyclooctyl isothiocyanate (toxic) | Cyclooctylamine, elemental sulfur (less hazardous) |

| Solvent | Chlorinated organic solvents | Water or solvent-free |

| Energy Source | Conventional heating | Microwave or ultrasonic irradiation |

| Byproducts | Toxic waste streams | Minimal and non-toxic byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.